N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
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Overview
Description
N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a triazoloquinazoline core, and a propanamide group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the formation of the triazoloquinazoline core. The final step involves the coupling of these intermediates under specific reaction conditions, such as controlled temperature and pH, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, exerting its effects through inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with similar structural features used in antimicrobial applications.
Domiphen bromide: Another structurally related compound with potential therapeutic uses.
Bis(2-ethylhexyl) terephthalate: A compound used as a plasticizer with some structural similarities.
Uniqueness
N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide stands out due to its unique combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C30H39N7O2 |
---|---|
Molecular Weight |
529.7 g/mol |
IUPAC Name |
N-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl]-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
InChI |
InChI=1S/C30H39N7O2/c1-21(2)20-36-29(39)24-9-5-6-10-26(24)37-27(32-33-30(36)37)12-13-28(38)31-14-15-34-16-18-35(19-17-34)25-11-7-8-22(3)23(25)4/h5-11,21H,12-20H2,1-4H3,(H,31,38) |
InChI Key |
CFSVFIOIEZBRQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC(C)C)C |
Origin of Product |
United States |
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